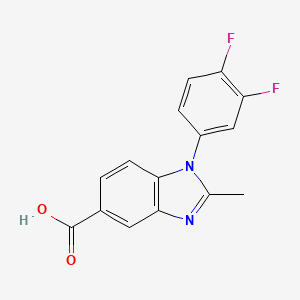

1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid" is a derivative of benzimidazole, a class of compounds known for their diverse range of biological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of benzimidazole derivatives is well-represented, with studies focusing on their synthesis, structural characterization, and biological evaluation.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, paper describes the synthesis of 2-aryl-N-biphenyl benzimidazoles starting from O-phenylenediamine and carboxylic acids, followed by N-alkylation. The process involves multiple steps, including cyclization and subsequent functionalization, to obtain the desired benzimidazole derivatives. Similarly, paper reports the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which are structurally related to the compound of interest, indicating that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques. For example, paper utilized FTIR, (1)H NMR, and mass spectroscopy to determine the structures of synthesized molecules. Paper also used H NMR, IR, MS spectra, and elemental analysis for structural identification. These techniques are crucial for confirming the molecular structure, including the position of substituents on the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compound "1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid," but they do provide insights into the reactivity of similar compounds. For instance, paper discusses the reactions of pyrazole-3-carboxylic acid derivatives with hydroxylamines and carbazates, leading to a range of products. This suggests that benzimidazole derivatives could also participate in diverse chemical reactions, potentially leading to pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Paper provides an in-depth analysis of the properties of dichloro/dimethyl benzimidazole derivatives, including their optimized molecular geometry, dipole moment, and charge distributions calculated using Density Functional Theory (DFT). These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. The presence of electron-withdrawing or electron-donating groups, such as the difluorophenyl group in the compound of interest, would significantly affect these properties.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Research has explored synthetic approaches for creating benzimidazole and its derivatives due to their significant biological applications. One study highlights synthetic methods for benzimidazoles, emphasizing their importance in developing compounds with potential biological activities (M. Ibrahim, 2011). This suggests that derivatives of benzimidazole, like the compound , could be synthesized for targeted scientific applications.

Biological and Pharmacological Activities

Benzimidazole derivatives are known for a wide range of biological activities. For example, they have been identified as DNA minor groove binders with specificity for AT-rich sequences, serving as models for drug design and understanding DNA sequence recognition (U. Issar & R. Kakkar, 2013). Another study highlights their role in anticancer activity, where Knoevenagel condensation products, including benzimidazole derivatives, show potential in targeting various cancer-related targets (Ramya Tokala et al., 2022). These findings suggest that the specific compound could be explored for similar biological activities.

Applications in Optoelectronics

Benzimidazole derivatives have also been investigated for their application in optoelectronic materials, particularly those involving quinazolines and pyrimidines, which are known for their luminescent properties and potential in electronic devices (G. Lipunova et al., 2018). This indicates a potential avenue for research into the electronic applications of the compound .

Antimicrobial and Antioxidant Properties

Additionally, benzimidazole derivatives have been studied for their antimicrobial and antioxidant properties. For instance, some studies have focused on developing novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, underscoring the therapeutic potential of benzimidazole frameworks in medicinal chemistry (Dattatraya G. Raut et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-8-18-13-6-9(15(20)21)2-5-14(13)19(8)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBVKYDZZMGCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)